molecular formula C22H17ClN2O5 B11454379 1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11454379
M. Wt: 424.8 g/mol
InChI Key: GRVJHEPPHFPBDN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step typically involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the methoxycarbonyl group: This can be done through esterification or other suitable reactions.

    Final assembly and purification: The final compound is assembled through a series of coupling reactions and purified using techniques such as chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Esterification and hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with similar compounds such as:

    1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar phenyl and methoxyphenyl substitution but differs in the core structure.

    3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: This compound shares the chlorophenyl group but has different functional groups and core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-(4-methoxycarbonylphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H17ClN2O5/c1-30-22(29)13-7-5-12(6-8-13)16-10-18(26)24-19-17(21(27)28)11-25(20(16)19)15-4-2-3-14(23)9-15/h2-9,11,16H,10H2,1H3,(H,24,26)(H,27,28)

InChI Key

GRVJHEPPHFPBDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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